(3aR,6aS)-6-oxo-5-propyl-2-(thiophen-2-ylmethylcarbamoyl)-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3aR,6aS)-6-oxo-5-propyl-2-(thiophen-2-ylmethylcarbamoyl)-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a pyrrole ring fused with a tetrahydropyrrolo ring, a thiophene moiety, and a carboxylic acid group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-6-oxo-5-propyl-2-(thiophen-2-ylmethylcarbamoyl)-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the tetrahydropyrrolo ring through cyclization reactions. The thiophene moiety can be introduced via a coupling reaction, and the carboxylic acid group is usually added in the final steps through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes can be employed to enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety and the pyrrole ring, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol or amine derivative.
Substitution: The compound can participate in substitution reactions, especially at the thiophene ring, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides, are commonly used.
Major Products
Oxidation: Sulfoxides, sulfones, and oxidized pyrrole derivatives.
Reduction: Alcohols, amines, and reduced pyrrole derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a potential candidate for drug development and biochemical assays.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for therapeutic agents.
Industry
In the industrial sector, the compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may also find applications in the development of sensors and electronic devices.
Mechanism of Action
The mechanism of action of (3aR,6aS)-6-oxo-5-propyl-2-(thiophen-2-ylmethylcarbamoyl)-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- (3aR,6aS)-6-oxo-5-propyl-2-(phenylmethylcarbamoyl)-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
- (3aR,6aS)-6-oxo-5-propyl-2-(furan-2-ylmethylcarbamoyl)-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
- (3aR,6aS)-6-oxo-5-propyl-2-(pyridin-2-ylmethylcarbamoyl)-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Uniqueness
The uniqueness of (3aR,6aS)-6-oxo-5-propyl-2-(thiophen-2-ylmethylcarbamoyl)-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid lies in its incorporation of the thiophene moiety, which imparts distinct electronic and steric properties. This feature differentiates it from similar compounds that contain phenyl, furan, or pyridine groups, potentially leading to unique biological activities and chemical reactivity.
Properties
IUPAC Name |
(3aR,6aS)-6-oxo-5-propyl-2-(thiophen-2-ylmethylcarbamoyl)-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-2-5-18-9-16(14(21)22)10-19(8-12(16)13(18)20)15(23)17-7-11-4-3-6-24-11/h3-4,6,12H,2,5,7-10H2,1H3,(H,17,23)(H,21,22)/t12-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUQSJRAPYTATJ-BLLLJJGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2(CN(CC2C1=O)C(=O)NCC3=CC=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@]2(CN(C[C@H]2C1=O)C(=O)NCC3=CC=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.